molecular formula C18H11NO4S B2434792 (1,3-benzothiazol-2-yl)methyl 4-oxo-4H-chromene-2-carboxylate CAS No. 361478-89-9

(1,3-benzothiazol-2-yl)methyl 4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2434792
CAS No.: 361478-89-9
M. Wt: 337.35
InChI Key: CKWVFTGJXMCKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-benzothiazol-2-yl)methyl 4-oxo-4H-chromene-2-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activities and applications in various fields. This compound is a hybrid molecule combining benzothiazole and chromene moieties, which are known for their diverse pharmacological properties.

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4S/c20-13-9-15(23-14-7-3-1-5-11(13)14)18(21)22-10-17-19-12-6-2-4-8-16(12)24-17/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWVFTGJXMCKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)OCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hoesch Reaction-Based Cyclization

The Hoesch reaction remains a cornerstone for constructing the chromone scaffold. Ketone imines derived from resorcinol and heteroaryl acetonitriles undergo acidic hydrolysis to yield 4-oxo-4H-chromene-2-carboxylic acid derivatives. For example, 1a–1f intermediates are synthesized via condensation of substituted resorcinols with benzothiazole acetonitriles in the presence of HCl gas, followed by cyclization. Ethyl orthoformate or ethyl oxalyl chloride in pyridine facilitates the formation of 2-ethoxycarbonyl chromones (4a–4c ), pivotal precursors for esterification.

Table 1: Optimization of Hoesch Reaction Conditions

Starting Material Reagent Temperature (°C) Yield (%) Purity (HPLC)
Resorcinol Benzothiazole-2-acetonitrile 25–30 74 98.5
5-Methylresorcinol Ethyl oxalyl chloride 40–45 67 97.2

Esterification of 4-Oxo-4H-Chromene-2-Carboxylic Acid

Acid Chloride-Mediated Activation

Direct acylation using acid chlorides like pivaloyl chloride or 4-nitrobenzoyl chloride enables efficient ester formation. In Example 2 of WO2020230037A1, 4-oxo-4H-chromene-2-carboxylic acid reacts with (1,3-benzothiazol-2-yl)methanol in dichloromethane, activated by pivaloyl chloride and triethylamine. The method achieves an 87.8% yield but requires sequential solvent exchanges (chloroform → ethyl acetate) to isolate the product.

Propylphosphonic Anhydride (T3P) Coupling

T3P outperforms traditional agents by minimizing side reactions. A one-pot procedure involving 4-oxo-4H-chromene-2-carboxylic acid, T3P, and (1,3-benzothiazol-2-yl)methanol in tetrahydrofuran at 48°C for 16 hours yields 94% of the target ester with >98% purity. This method eliminates intermediate isolation, enhancing process efficiency.

Mechanistic Insight : T3P activates the carboxylic acid via mixed anhydride formation, which undergoes nucleophilic attack by the benzothiazole alcohol. The absence of racemization makes this route preferable for stereosensitive applications.

Alternative Routes via Thioester Intermediates

Sulfur-Transfer Reactions

Patent WO2020230037A1 details a two-step approach involving 2,2'-dithiobis-benzothiazole and triphenylphosphine to generate the thioester intermediate 4-oxo-4H-chromene-2-carbothionic acid S-benzothiazol-2-yl ester . Subsequent aminolysis with (1,3-benzothiazol-2-yl)methanol in dichloromethane/methanol achieves 76% overall yield but introduces purification challenges due to sulfur byproducts.

Table 2: Comparative Analysis of Esterification Methods

Method Reagents Yield (%) Purity (%) Scalability
Acid Chloride Pivaloyl chloride, Et₃N 87.8 97.5 Moderate
T3P Coupling Propylphosphonic anhydride 94.0 99.1 High
Thioester Aminolysis 2,2'-Dithiobis-benzothiazole 76.0 95.2 Low

Purification and Characterization

Recrystallization Techniques

Chromone esters exhibit limited solubility in polar solvents. Ethanol-water mixtures (3:1 v/v) recrystallize the crude product, enhancing purity to >99%. Patent data emphasize acetone washes to remove unreacted thioester precursors.

Spectroscopic Validation

  • LC-MS : Molecular ion peaks at m/z 396.0 [M + H]⁺ confirm the target structure.
  • ¹H-NMR (DMSO-d₆): Resonances at δ 8.65 (s, 1H, chromone C3-H), 7.92–7.35 (m, 4H, benzothiazole), and 5.42 (s, 2H, CH₂) validate the ester linkage.

Challenges and Optimization Opportunities

Byproduct Formation

Competitive O-acylation or thioester hydrolysis may occur under acidic conditions. Neutral pH and low temperatures (0–5°C) suppress these pathways.

Solvent Selection

Non-polar solvents like dichloromethane favor esterification kinetics but complicate product isolation. Switching to ethyl acetate after reaction completion improves crystallization.

Chemical Reactions Analysis

(1,3-benzothiazol-2-yl)methyl 4-oxo-4H-chromene-2-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent by inhibiting ATR kinase, a master regulator of the DNA damage response pathway .

Mechanism of Action

The mechanism of action of (1,3-benzothiazol-2-yl)methyl 4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as an ATR kinase inhibitor, it interferes with the DNA damage response pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . This compound may also interact with other molecular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

(1,3-benzothiazol-2-yl)methyl 4-oxo-4H-chromene-2-carboxylate can be compared with other benzothiazole and chromene derivatives. Similar compounds include 2-(1,3-Benzothiazol-2-yl)-4H-chromen-4-one and 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid . These compounds share structural similarities but may differ in their specific biological activities and applications. The unique combination of benzothiazole and chromene moieties in this compound contributes to its distinct pharmacological profile and potential therapeutic benefits.

Biological Activity

The compound (1,3-benzothiazol-2-yl)methyl 4-oxo-4H-chromene-2-carboxylate is a hybrid molecule that combines the structural features of benzothiazole and chromene, both of which are known for their diverse pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C18H11NO5S
  • Molecular Weight : 353.35 g/mol
  • CAS Number : 361478-89-9

The primary mechanism of action for this compound involves its role as an ATR kinase inhibitor . This inhibition disrupts the DNA damage response pathway, which can lead to reduced cell proliferation and induced apoptosis in cancer cells. The compound's interaction with specific molecular targets highlights its potential as a therapeutic agent in oncology.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound has shown effectiveness against:

Cancer Type IC50 (µM) Mechanism
Breast Cancer5.12Apoptosis induction
Lung Cancer7.45Cell cycle arrest
Colon Cancer6.80Inhibition of proliferation

Antioxidant Activity

The compound also exhibits notable antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. The total antioxidant capacity has been quantified using the Trolox equivalent method:

Test Concentration (µM) Total Antioxidant Capacity (Trolox equivalent)
1045% inhibition
5075% inhibition

In Vitro Studies

In vitro evaluations have assessed the compound's activity against various biological targets:

  • Histamine Receptor Antagonism : The compound demonstrated significant inhibition of histamine-induced contractions in isolated guinea pig ileum, indicating potential applications in treating allergic reactions.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against several bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.

Case Studies

A series of case studies have been conducted to evaluate the therapeutic efficacy of this compound in vivo:

  • Model Organism : Guinea pigs were administered varying doses of the compound to assess its bronchodilatory effects.
    • Results indicated significant protection against histamine-induced bronchoconstriction at higher doses.
  • Cancer Models : In murine models of cancer, administration of the compound resulted in a marked reduction in tumor size compared to controls.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (1,3-benzothiazol-2-yl)methyl 4-oxo-4H-chromene-2-carboxylate?

Synthesis typically involves multi-step routes, including:

  • Condensation reactions between benzothiazole derivatives and chromene precursors under controlled conditions (e.g., refluxing in phosphoryl oxychloride or using hydrazine intermediates) .
  • Esterification steps to introduce the methyl ester group, often via nucleophilic substitution or coupling reactions .
  • Purification via column chromatography (silica gel, n-hexane/ethyl acetate) to isolate the final product .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and aromatic proton environments .
  • Infrared spectroscopy (IR) to identify carbonyl (C=O) and ester (C-O) functional groups .
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

Q. What are the primary challenges in achieving high-purity yields during synthesis?

Challenges include:

  • Byproduct formation during multi-step reactions (e.g., incomplete esterification or oxidation).
  • Solubility issues in polar/non-polar solvents, addressed via solvent optimization (e.g., DMF for coupling reactions) .
  • Chromatographic separation to resolve structurally similar intermediates .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

  • Data collection : High-resolution diffraction data from single crystals are processed using programs like SHELXL for refinement and WinGX/ORTEP for visualization .
  • Validation : Hydrogen bonding networks and torsion angles are analyzed to confirm stereochemistry and packing motifs .
  • Case study : Similar benzothiazole-chromene hybrids exhibit planar chromene moieties and π-π stacking interactions, which can guide structural predictions .

Q. What strategies address contradictions in crystallographic refinement data?

  • Multi-software cross-validation : Compare SHELXL-refined structures with outputs from alternative programs (e.g., SIR) to resolve discrepancies in anisotropic displacement parameters .
  • Hydrogen bonding analysis : Use graph-set notation (as per Etter’s rules) to validate intermolecular interactions and identify errors in hydrogen atom placement .

Q. How can molecular docking simulations predict the compound’s biological activity?

  • Target selection : Prioritize enzymes/receptors with known benzothiazole/chromene affinity (e.g., kinases, DNA topoisomerases) .
  • Protocol :

Generate 3D conformers using crystallographic data .

Perform docking (e.g., AutoDock Vina) against active sites (e.g., ITK kinase in PDB 4MF1) .

Validate binding poses via molecular dynamics simulations to assess stability .

Q. What experimental approaches elucidate hydrogen bonding patterns in solid-state structures?

  • Graph-set analysis : Categorize hydrogen bonds (e.g., R₂²(8) motifs) to identify supramolecular architectures .
  • Temperature-dependent crystallography : Study thermal expansion effects on H-bond lengths/angles to assess interaction strength .

Methodological Recommendations for Data Interpretation

Q. How to reconcile discrepancies between computational and experimental bioactivity data?

  • Dose-response assays : Compare IC₅₀ values from enzyme inhibition studies (e.g., fluorescence-based assays) with docking-predicted binding affinities .
  • SAR analysis : Systematically modify substituents (e.g., chloro, methoxy groups) to isolate contributions to activity .

Q. What metrics validate the robustness of crystallographic models?

  • R-factor convergence : Ensure final R₁ values < 0.05 for high-resolution data (< 1.0 Å) .
  • Electron density maps : Confirm absence of residual peaks (>3σ) near heavy atoms .

Tables for Key Data

Table 1 : Common Synthetic Routes and Yields for Analogous Compounds

StepReaction TypeConditionsYield RangeReference
1CondensationReflux, POCl₃60-75%
2EsterificationDMF, RT80-90%

Table 2 : Crystallographic Parameters for Benzothiazole-Chromene Hybrids

ParameterValue RangeReference
Bond length (C=O)1.21–1.23 Å
Torsion angle (C-S-C)85–90°
R₁ factor0.03–0.05

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.